molecular formula C17H9N3O4 B5808795 4-Nitro-2-(8-quinolyl)-1H-isoindole-1,3(2H)-dione

4-Nitro-2-(8-quinolyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B5808795
M. Wt: 319.27 g/mol
InChI Key: LLHJBWBUFSPWMZ-UHFFFAOYSA-N
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Description

4-Nitro-2-(8-quinolyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a nitro group, a quinoline moiety, and an isoindole dione structure

Properties

IUPAC Name

4-nitro-2-quinolin-8-ylisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9N3O4/c21-16-11-6-2-7-12(20(23)24)14(11)17(22)19(16)13-8-1-4-10-5-3-9-18-15(10)13/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHJBWBUFSPWMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-])N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-2-(8-quinolyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the nitration of a quinoline derivative followed by cyclization to form the isoindole dione structure. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and subsequent steps may involve heating and the use of catalysts to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade reagents and solvents, along with stringent quality control measures, would be essential to produce the compound at a commercial scale.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-2-(8-quinolyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the quinoline moiety.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted quinoline or isoindole derivatives.

Scientific Research Applications

4-Nitro-2-(8-quinolyl)-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe or as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of 4-Nitro-2-(8-quinolyl)-1H-isoindole-1,3(2H)-dione depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The quinoline moiety may intercalate with DNA, affecting its function and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Nitroquinoline-1-oxide: Known for its mutagenic properties and used in research to study DNA damage and repair mechanisms.

    2-Nitrofluorene: Another nitroaromatic compound used in studies of mutagenicity and carcinogenicity.

    8-Nitroquinoline: Similar structure with applications in organic synthesis and as a precursor for more complex molecules.

Uniqueness

4-Nitro-2-(8-quinolyl)-1H-isoindole-1,3(2H)-dione is unique due to its combination of a nitro group, a quinoline moiety, and an isoindole dione structure. This combination imparts distinct chemical properties and potential for diverse applications, making it a valuable compound in various fields of research and industry.

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